molecular formula C28H24O8 B2784309 ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858769-73-0

ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2784309
CAS No.: 858769-73-0
M. Wt: 488.492
InChI Key: SIHKFDTVVCDTEY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoate ester, which is a type of organic compound. Benzoate esters are often used in organic chemistry as intermediates in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the ester group, the methoxy group, and the chromen group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoate esters are known to participate in a variety of reactions. They can undergo hydrolysis to form benzoic acid and an alcohol. They can also participate in transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ester group in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined through single-crystal X-ray crystallography, highlighting the compound's crystalline structure and intramolecular hydrogen bonding which is crucial for understanding the chemical behavior and potential applications of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activity

Certain derivatives of this compound have been investigated for their anti-juvenile hormone (anti-JH) activity. These compounds have shown promise in inducing precocious metamorphosis in larvae, offering a potential for developing new bioactive agents. For example, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-JH agent, demonstrating significant biological activity by inducing specific developmental changes in silkworm larvae (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Physicochemical Properties and Applications

The nonlinear optical (NLO) properties of related compounds have been explored using density functional theory (DFT) and time-dependent DFT methods, identifying them as promising candidates for NLO materials. These studies suggest significant potential for applications in optical storage, signal processing, and photonic devices due to their enhanced NLO activities and transparency-nonlinearity trade-offs (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. Benzoate esters can be irritants and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing of its biological activity and potential side effects .

Properties

IUPAC Name

ethyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c1-4-33-28(31)19-7-11-21(12-8-19)36-27-17(2)35-25-15-22(13-14-23(25)26(27)30)34-16-24(29)18-5-9-20(32-3)10-6-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHKFDTVVCDTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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